

An In-depth Technical Guide to 3-Methoxycyclohexanone

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Compound of Interest

Compound Name: **3-Methoxycyclohexanone**

Cat. No.: **B095188**

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This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic considerations for **3-Methoxycyclohexanone**. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide also includes predicted spectroscopic characteristics and a representative experimental protocol based on the synthesis of a structurally similar molecule.

Core Molecular Data

3-Methoxycyclohexanone is a cyclic ketone and an ether. Its fundamental molecular properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	PubChem[1]
Molecular Weight	128.17 g/mol	PubChem[1]
IUPAC Name	3-methoxycyclohexan-1-one	PubChem[1]
CAS Number	17429-00-4	PubChem[1]
Canonical SMILES	COC1CCCC(=O)C1	PubChem[1]
InChI Key	VYUKCVLHGXBZDF-UHFFFAOYSA-N	PubChem[1]

Physicochemical and Computed Properties

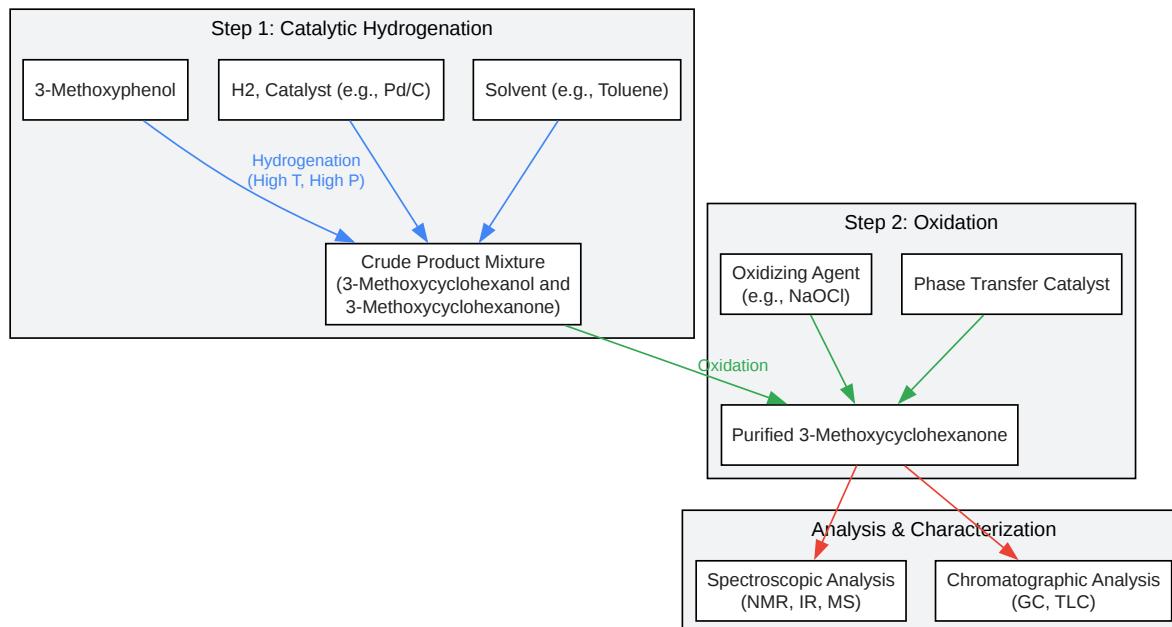
Experimental physicochemical data for **3-Methoxycyclohexanone** is not readily available. The table below presents computed properties that provide insight into the molecule's characteristics.

Computed Property	Value	Source
Exact Mass	128.083729621 Da	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Heavy Atom Count	9	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Complexity	109	PubChem[1]
XLogP3	0.3	PubChem[1]

Synthesis Pathway and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **3-Methoxycyclohexanone** is not widely published. However, a common and effective method for preparing methoxy-substituted cyclohexanones is the two-step synthesis starting from the corresponding methoxyphenol. The following protocol is a representative procedure based on the synthesis of the isomeric 4-methoxycyclohexanone and provides a logical pathway for researchers.[2][3][4]

Logical Workflow for the Synthesis of **3-Methoxycyclohexanone**



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Caption: Proposed two-step synthesis and characterization workflow for **3-Methoxycyclohexanone**.

Methodology:

Step 1: Catalytic Hydrogenation of 3-Methoxyphenol

- Reactor Setup: A high-pressure autoclave is charged with 3-methoxyphenol, a suitable solvent (e.g., methyl cyclohexane, toluene), and a hydrogenation catalyst (e.g., 5% Palladium on Carbon).^[2]

- Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 5-7 Kg/cm²). The mixture is heated to a temperature in the range of 130-180°C and stirred vigorously.[2]
- Monitoring and Work-up: The reaction is monitored by observing the cessation of hydrogen uptake. After cooling and venting, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield a crude product containing a mixture of 3-methoxycyclohexanol and the target **3-methoxycyclohexanone**.[2]

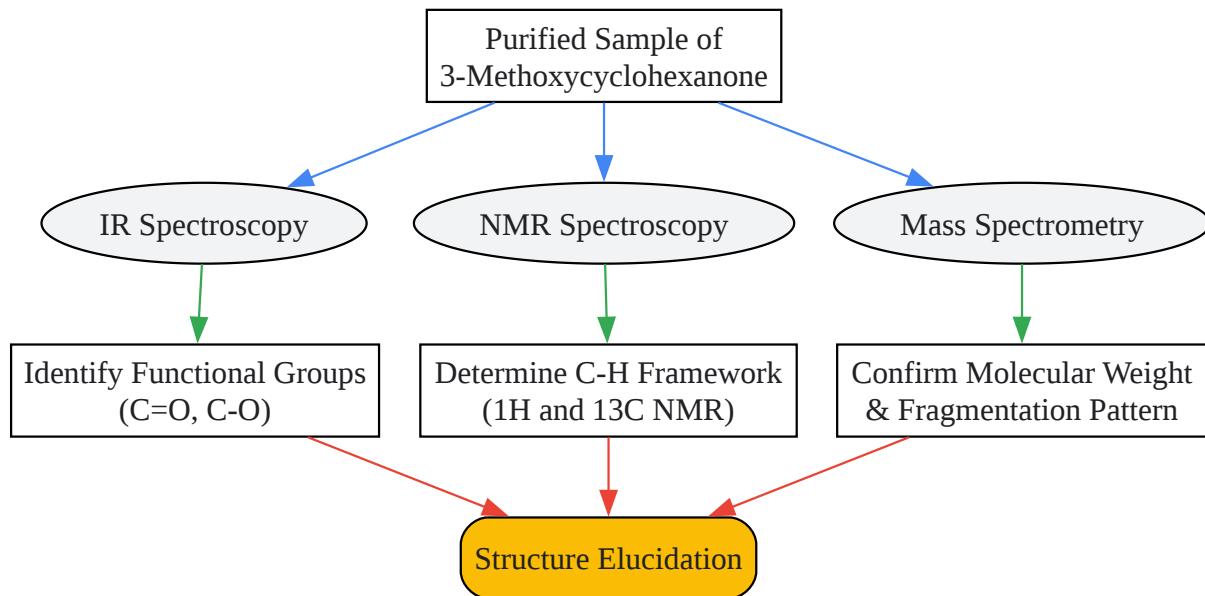
Step 2: Oxidation of Crude Product

- Reaction Setup: The crude product from Step 1 is dissolved in an appropriate solvent. An oxidizing agent (e.g., sodium hypochlorite) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added.[2]
- Reaction Conditions: The reaction is typically carried out at a controlled temperature with vigorous stirring. The progress of the oxidation of the secondary alcohol (3-methoxycyclohexanol) to the ketone is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture is worked up by separating the organic and aqueous layers. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The final product, **3-Methoxycyclohexanone**, is then purified by vacuum distillation or column chromatography.

Spectroscopic Characterization Profile (Predicted)

While experimental spectra for **3-Methoxycyclohexanone** are not readily available, its structure allows for the prediction of key spectroscopic features essential for its identification.

General Workflow for Spectroscopic Analysis



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Caption: Logical workflow for the structural elucidation of **3-Methoxycyclohexanone** using spectroscopy.

¹H NMR (Proton NMR):

- -OCH₃ (Methoxy group): A sharp singlet is expected around δ 3.3-3.4 ppm.
- -CH-O (Proton on the ether-bearing carbon): A multiplet is expected around δ 3.5-4.0 ppm, shifted downfield due to the adjacent oxygen.
- -CH₂-C=O (Protons alpha to the carbonyl): Multiplets are expected in the region of δ 2.2-2.6 ppm.
- Cyclohexane Ring Protons: The remaining six protons on the cyclohexane ring would appear as a series of complex multiplets, likely between δ 1.5 and 2.2 ppm.

¹³C NMR (Carbon NMR):

- C=O (Carbonyl carbon): A peak is expected far downfield, typically in the range of δ 208-212 ppm.

- $-\text{CH}_2\text{O}$ (Ether carbon): A peak is expected around δ 70-80 ppm.
- $-\text{OCH}_3$ (Methoxy carbon): A peak should appear around δ 55-60 ppm.
- $-\text{CH}_2\text{-C=O}$ (Alpha-carbons): Peaks for the carbons adjacent to the carbonyl group are expected around δ 40-50 ppm.
- Ring Carbons: The other carbons of the cyclohexane ring would appear in the δ 20-40 ppm range.

IR (Infrared) Spectroscopy:

- C=O Stretch: A strong, sharp absorption band is expected in the region of $1710\text{-}1720\text{ cm}^{-1}$, characteristic of a saturated cyclic ketone.
- C-O Stretch: An absorption band corresponding to the C-O ether stretch is expected in the $1070\text{-}1150\text{ cm}^{-1}$ region.
- C-H Stretch: Absorptions for sp^3 C-H stretching will be present just below 3000 cm^{-1} .

MS (Mass Spectrometry):

- Molecular Ion (M^+): The molecular ion peak should be observed at $\text{m/z} = 128$.
- Key Fragments: Fragmentation patterns for cyclic ketones can be complex. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. Expected fragments could arise from the loss of the methoxy group ($-\text{OCH}_3$, $\text{m/z} = 31$) leading to a peak at $\text{m/z} = 97$, or the loss of formaldehyde (CH_2O , $\text{m/z} = 30$) from the methoxy-containing fragment. Other significant peaks would likely correspond to the fragmentation of the cyclohexane ring.

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References

- 1. 3-Methoxycyclohexan-1-one | C7H12O2 | CID 534824 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 3. CN105152884A - Preparation method of 4-methoxycyclohexanone - Google Patents
[patents.google.com]
- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents
[patents.google.com]
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